2-Methoxy-D3-ethanol

Descripción general

Descripción

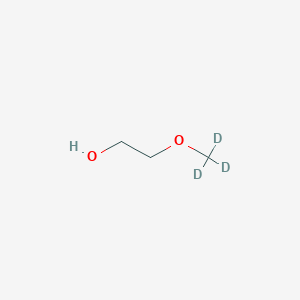

2-Methoxy-D3-ethanol is a deuterated form of 2-Methoxyethanol, an organic compound with the chemical formula C3H8O2. It is a clear, colorless liquid with an ether-like odor and is primarily used as a solvent. The deuterated version, this compound, is often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methoxy-D3-ethanol can be synthesized through the nucleophilic attack of deuterated methanol (CD3OH) on protonated ethylene oxide (C2H4O) followed by proton transfer. The reaction typically occurs under acidic conditions to facilitate the nucleophilic attack and subsequent proton transfer.

Industrial Production Methods

Industrial production of this compound involves the same basic principles as the laboratory synthesis but on a larger scale. The process includes the careful handling of deuterated methanol and ethylene oxide under controlled conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-D3-ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methoxyacetic acid.

Reduction: It can be reduced to form 2-methoxyethanol.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are commonly used.

Major Products

Oxidation: Methoxyacetic acid.

Reduction: 2-Methoxyethanol.

Substitution: Various substituted ethers depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Methoxy-D3-ethanol is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in metabolic studies to trace the pathways of methoxyethanol in biological systems.

Medicine: Investigated for its potential therapeutic effects and toxicity studies.

Industry: Utilized in the production of varnishes, dyes, and resins, as well as an additive in airplane deicing solutions.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-D3-ethanol involves its metabolism to methoxyacetic acid, which is the active metabolite responsible for its biological effects. The compound is metabolized by alcohol dehydrogenase to methoxyacetaldehyde, which is further oxidized to methoxyacetic acid. This metabolite can enter the Krebs cycle, where it forms methoxy citrate, affecting cellular metabolism.

Comparación Con Compuestos Similares

2-Methoxy-D3-ethanol is similar to other glycol ethers such as:

2-Methoxyethanol: The non-deuterated form, used for similar applications but without the benefits of deuterium labeling.

Ethylene glycol monomethyl ether: Another glycol ether with similar solvent properties.

Methyl cellosolve: Used in similar industrial applications but differs in its specific chemical structure and properties.

The uniqueness of this compound lies in its deuterium atoms, which make it particularly useful for tracing studies and understanding reaction mechanisms in scientific research.

Actividad Biológica

2-Methoxy-D3-ethanol, a deuterated form of methoxyethanol, has garnered attention in scientific research due to its unique properties and biological activities. This article reviews its synthesis, biological mechanisms, and potential applications based on diverse sources.

This compound is characterized by the presence of deuterium, which enhances its utility in tracing metabolic pathways. It is synthesized through various organic reactions, serving as a solvent and reagent in chemical processes. Its chemical structure allows it to undergo metabolic transformations, primarily converting into methoxyacetic acid, the active metabolite responsible for its biological effects.

The biological activity of this compound is largely attributed to its metabolism. Upon administration, it is metabolized by alcohol dehydrogenase to methoxyacetaldehyde, which is then oxidized to methoxyacetic acid. This metabolite participates in the Krebs cycle, influencing cellular metabolism and potentially affecting various physiological functions .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : It has been investigated for its antimicrobial properties, particularly against various bacterial strains. The active metabolite methoxyacetic acid exhibits significant antimicrobial effects, making it a candidate for developing new antimicrobial agents .

- Toxicity Studies : Toxicological assessments have revealed that this compound can induce cellular toxicity at certain concentrations. Studies have shown that it affects cell viability in various models, indicating a need for careful dosage management in therapeutic applications .

- Developmental Toxicity : Research indicates that methoxyacetic acid can lead to embryotoxic effects in animal models. This raises concerns about its safety profile during pregnancy and necessitates further investigation into its developmental impacts .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

- Cell-Based Assays : In vitro studies using HL-60 cells demonstrated that derivatives of vitamin D3 with similar alkoxy substitutions showed varying degrees of differentiation-inducing activity. This suggests that this compound may influence cellular differentiation pathways .

- Toxicological Evaluations : A comprehensive study on the effects of ethylene glycol ethers, including this compound, reported dose-dependent toxicity in rodent models. Significant findings included decreased body weight and organ weight alterations following prolonged exposure .

- Metabolic Pathway Tracing : Research utilizing deuterated compounds like this compound has provided insights into metabolic pathways involving glycol ethers. These studies highlight the compound's role in tracing metabolic fates and understanding biochemical interactions within cells .

Table 1: Biological Effects of this compound

Table 2: Metabolic Pathways

| Metabolite | Pathway Description | Role in Biology |

|---|---|---|

| Methoxyacetaldehyde | Intermediate formed from this compound | Precursor to methoxyacetic acid |

| Methoxyacetic acid | Active metabolite | Influences cellular metabolism |

Propiedades

IUPAC Name |

2-(trideuteriomethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWFRZJHXBZDAG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.